molecular formula C11H12BrN3OS B14909356 2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide

2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide

Cat. No.: B14909356
M. Wt: 314.20 g/mol
InChI Key: AJRYMBPWCXJZFJ-UHFFFAOYSA-N
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Description

2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide is a thioether-containing acetamide derivative featuring a 3-bromopyridine moiety and a cyanoethyl-methylamide substituent. Its molecular structure combines electrophilic (bromopyridine) and nucleophilic (thioether, cyanoethyl) groups, making it a versatile intermediate for pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C11H12BrN3OS

Molecular Weight

314.20 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)sulfanyl-N-(2-cyanoethyl)-N-methylacetamide

InChI

InChI=1S/C11H12BrN3OS/c1-15(7-3-5-13)10(16)8-17-11-9(12)4-2-6-14-11/h2,4,6H,3,7-8H2,1H3

InChI Key

AJRYMBPWCXJZFJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C(=O)CSC1=C(C=CC=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide typically involves the following steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 3-bromopyridine-2-thiol with an appropriate alkylating agent to form the thioether linkage.

    Acetamide Formation: The resulting thioether is then reacted with N-(2-cyanoethyl)-N-methylacetamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products with different substituents on the pyridine ring.

    Oxidation: Sulfoxides and sulfones.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzyme active sites, while the thioether and acetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents/Features Molecular Weight Potential Applications Evidence Source
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide 3-cyano-4,6-dimethylpyridine, o-tolyl group ~344.4 g/mol Intermediate for bioactive molecules
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Thienylmethylthio, cyanoethylamino group ~437.5 g/mol Anticancer, antiviral
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidinylsulfanyl, methylpyridyl group ~304.4 g/mol Pharmaceutical intermediate
N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Bromophenyl, triazolylthio group ~418.3 g/mol Research in medicinal chemistry
2-(2-Chlorophenyl)-N-(2-cyanoethyl)-N-methylacetamide Chlorophenyl, cyanoethyl-methylamide ~236.7 g/mol Synthetic intermediate

Key Observations :

  • Bromine vs. Other Halogens: The 3-bromopyridine group in the target compound may enhance electrophilic reactivity compared to chlorophenyl () or non-halogenated pyridine derivatives (). Bromine’s bulkiness and polarizability could influence binding interactions in biological systems .
  • Thioether Linkage : The thioether (-S-) group is shared with compounds in and , which are associated with therapeutic applications. Thioethers improve metabolic stability compared to ethers or amines .
  • Cyanoethyl Group: The N-(2-cyanoethyl)-N-methylacetamide moiety is structurally analogous to compounds in and . The cyano group’s electron-withdrawing nature may modulate solubility and reactivity .
Spectroscopic and Physicochemical Properties

While direct spectroscopic data for the target compound are unavailable, comparisons with analogs suggest:

  • 1H NMR: The 3-bromopyridine proton resonates downfield (~δ 8.5–9.0 ppm) due to electron withdrawal by bromine. The cyanoethyl group’s protons appear near δ 2.5–3.5 ppm, similar to ’s cyanoethyl derivatives .
  • IR Spectroscopy : Strong absorption bands for C≡N (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) align with and .
  • Solubility: The cyanoethyl group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic analogs .
Pharmacological and Industrial Relevance
  • Therapeutic Potential: Compounds with thioether and pyridine motifs () show activity against cancer, viral infections, and thrombosis. The target compound’s bromine atom could improve target selectivity in drug design .
  • Industrial Use : Similar acetamides () are marketed as intermediates by suppliers like ChemSpider (ID: MFCD00739697) .

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